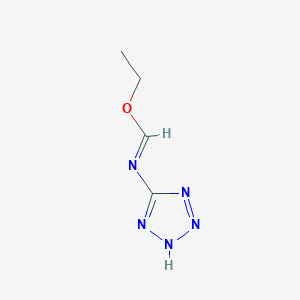
ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate typically involves the reaction of ethyl isocyanate with 5-aminotetrazole under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazoles.
科学的研究の応用
Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and luminescence.
作用機序
The mechanism of action of ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5’-(hydrazonomethylene)bis(1H-tetrazole)
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
Ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate is unique due to its specific structure and properties
特性
分子式 |
C4H7N5O |
|---|---|
分子量 |
141.13 g/mol |
IUPAC名 |
ethyl (1E)-N-(2H-tetrazol-5-yl)methanimidate |
InChI |
InChI=1S/C4H7N5O/c1-2-10-3-5-4-6-8-9-7-4/h3H,2H2,1H3,(H,6,7,8,9)/b5-3+ |
InChIキー |
ZRBYOCJPLWWOFU-HWKANZROSA-N |
異性体SMILES |
CCO/C=N/C1=NNN=N1 |
正規SMILES |
CCOC=NC1=NNN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


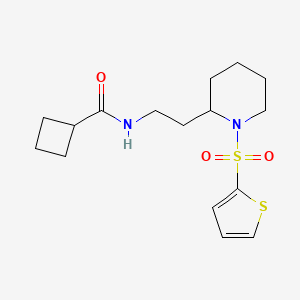
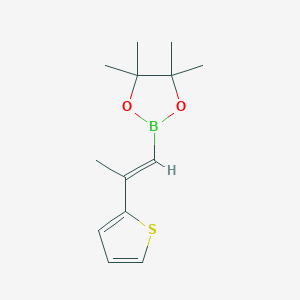
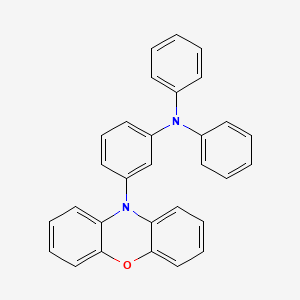
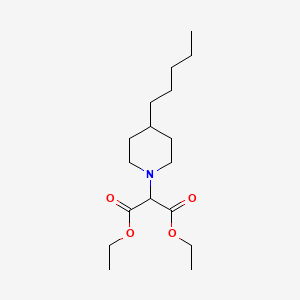
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
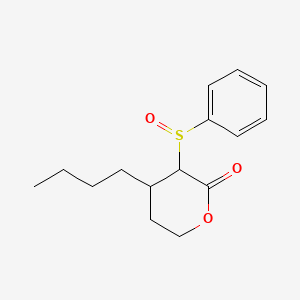
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
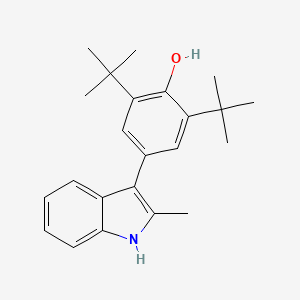
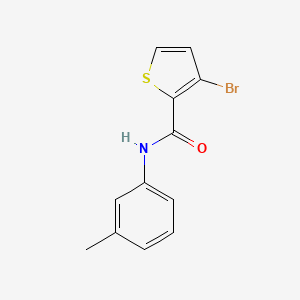
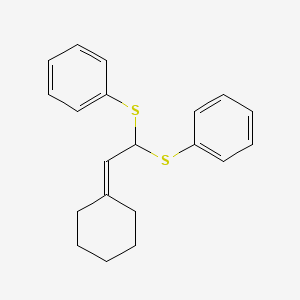
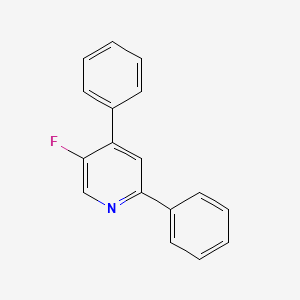
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
